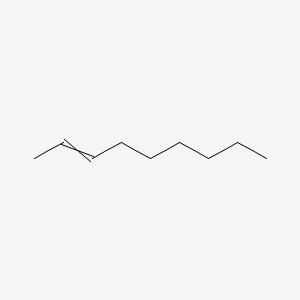

2-Nonene

CAS No.: 2216-38-8

Cat. No.: VC7842605

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2216-38-8 |

|---|---|

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| IUPAC Name | (E)-non-2-ene |

| Standard InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |

| Standard InChI Key | IICQZTQZQSBHBY-HWKANZROSA-N |

| Isomeric SMILES | CCCCCC/C=C/C |

| SMILES | CCCCCCC=CC |

| Canonical SMILES | CCCCCCC=CC |

| Boiling Point | 275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |

| Colorform | COLORLESS LIQUID |

| Flash Point | 78 °F (USCG, 1999) 78 °F OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Isomerism

2-Nonene belongs to the α-olefin family, characterized by the structural formula CH₂=CH(CH₂)₆CH₃. Its double bond between the second and third carbon atoms creates geometric isomerism, with both cis- and trans-configurations possible. The compound’s branching potential allows for 35 structural isomers, though industrial production typically yields mixtures dominated by the 2-Nonene isomer due to kinetic favorability in oligomerization reactions .

The compound’s relatively low viscosity (1.45 mPa·s at 25°C) and high octanol-water partition coefficient (log K<sub>ow</sub> ≈ 5.2) influence its environmental persistence and industrial handling requirements .

Spectroscopic Characterization

Advanced analytical techniques enable precise identification of 2-Nonene isomers:

-

¹H NMR: Distinct vinyl proton signals at δ 5.35–5.45 (multiplet) and allylic methylene protons at δ 2.02 (triplet, J = 6.8 Hz)

-

GC-MS: Characteristic molecular ion peak at m/z 126 with fragmentation pattern showing dominant C₃H₅⁺ (m/z 41) and C₄H₇⁺ (m/z 55) ions

-

IR Spectroscopy: Strong C=C stretching absorption at 1645 cm⁻¹ and =C-H out-of-plane bending at 990 cm⁻¹

Industrial Synthesis and Production Economics

Primary Manufacturing Methods

Commercial 2-Nonene production predominantly utilizes two processes:

a) Propylene Oligomerization

The tripropylation of propylene (C₃H₆) via Ziegler-Natta catalysis remains the most cost-effective route:

Typical conditions:

-

Temperature: 80–120°C

-

Pressure: 20–50 bar

-

Catalyst: TiCl₄/Al(C₂H₅)₃ system

-

Selectivity: 68–72% to 2-Nonene isomers

b) Fischer-Tropsch Synthesis

Syngas-derived hydrocarbons provide an alternative feedstock:

chains followed by dehydrogenation

Global Production Landscape

| Region | Production Share (2024) | Key Facilities | Feedstock Advantage |

|---|---|---|---|

| North America | 38% | Shell Norco, ExxonMobil Baytown | Shale gas ethane |

| Asia-Pacific | 42% | Sinopec Maoming, Reliance Jamnagar | Naphtha cracking economies |

| Middle East | 15% | SABIC Yanbu, ADNOC Ruwais | Subsidized natural gas liquids |

| Europe | 5% | BASF Ludwigshafen, Dow Terneuzen | High-purity specialty production |

Data adapted from 2024 market analyses

Quality Control Challenges and Technical Solutions

Isomer Separation Complexities

Achieving >98% 2-Nonene purity requires advanced distillation protocols:

Recent advances in simulated moving bed (SMB) chromatography have improved separation efficiency by 22% compared to conventional distillation .

Stabilization Strategies

Autoxidation mitigation employs:

-

Nitrogen blanketing (<10 ppm O₂)

-

BHT inhibitors at 50–100 ppm concentration

-

Copper-free alloy storage vessels

Accelerated aging tests show these measures extend shelf life from 30 to 180 days under ambient conditions .

Environmental and Regulatory Considerations

Ecotoxicology Profile

| Organism | LC₅₀ (96h) | Bioaccumulation Factor |

|---|---|---|

| Daphnia magna | 1.2 mg/L | 480 |

| Rainbow Trout | 4.8 mg/L | 310 |

| Soil Microbes | EC₅₀ 85 mg/kg | N/A |

Data from OECD 201/202/301 guidelines compliance studies

Global Regulatory Status

-

EU: REACH Annex XIV restriction on NPE derivatives (2023)

-

USA: TSCA Significant New Use Rule for C9-C21 olefins (2024)

-

China: GB/T 18883-2022 workplace exposure limit: 50 mg/m³

Future Outlook and Research Frontiers

Bio-Based Production Routes

Emerging technologies aim to decarbonize 2-Nonene synthesis:

a) Microbial Fermentation

E. coli engineered with modified fatty acid biosynthesis pathways achieved 12% yield from glucose in 2024 pilot trials .

b) Catalytic Decarboxylation

Oleic acid derivatives converted to 2-Nonene with 78% selectivity using Pt/TiO₂ catalysts:

Advanced Material Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume